molecular formula C15H21NO4 B13566609 2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid

2-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethylphenyl)acetic acid

Cat. No.: B13566609
M. Wt: 279.33 g/mol
InChI Key: ONGAZYWKHZQHRS-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethylphenyl)acetic acid is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a dimethylphenyl group attached to the acetic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethylphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

    Formation of the Acetic Acid Moiety: The acetic acid moiety is introduced through a reaction with a suitable acylating agent, such as acetyl chloride, under acidic conditions.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a Friedel-Crafts alkylation reaction using a dimethylbenzene derivative and a Lewis acid catalyst like aluminum chloride (AlCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted amino acids.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethylphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethylphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Boc-protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The dimethylphenyl group provides hydrophobic interactions that can influence the compound’s binding affinity to target proteins or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
  • 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-2-(3,4-dimethylphenyl)acetic acid is unique due to the presence of the dimethylphenyl group, which imparts specific steric and electronic properties. This uniqueness can influence the compound’s reactivity and binding interactions, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-(3,4-dimethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C15H21NO4/c1-9-6-7-11(8-10(9)2)12(13(17)18)16-14(19)20-15(3,4)5/h6-8,12H,1-5H3,(H,16,19)(H,17,18)

InChI Key

ONGAZYWKHZQHRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C(=O)O)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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